molecular formula C12H6Br2S B12593536 Azuleno[2,1-b]thiophene, 2,9-dibromo- CAS No. 647845-28-1

Azuleno[2,1-b]thiophene, 2,9-dibromo-

Cat. No.: B12593536
CAS No.: 647845-28-1
M. Wt: 342.05 g/mol
InChI Key: YLCWNEVUEMVQBZ-UHFFFAOYSA-N
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Description

Azulene-Thiophene Fusion Patterns

The azuleno[2,1-b]thiophene system consists of a seven-membered azulene moiety fused to a five-membered thiophene ring at the 2,1-b positions. This fusion creates a planar, conjugated π-system with alternating single and double bonds across the shared carbocyclic boundary. X-ray crystallographic studies of analogous azuleno-thiophenes reveal bond-length alternation patterns characteristic of non-aromatic systems, with the azulene portion retaining its inherent dipolar nature. The thiophene ring adopts a nearly coplanar orientation relative to the azulene unit, minimizing steric strain and maximizing π-orbital overlap.

The fusion topology directs electron density toward the thiophene sulfur atom, enhancing the compound’s polarizability. This electronic redistribution is critical for its optical properties, as demonstrated by bathochromic shifts in UV/Vis absorption spectra compared to non-fused azulenes.

Bromine Substitution at C2 and C9 Positions

Bromination at the 2- and 9-positions introduces steric and electronic perturbations:

Position Bond Length (Å) Effect on Geometry
C2-Br 1.89–1.92 Increased torsional strain at fusion junction
C9-Br 1.87–1.90 Planar distortion of azulene’s seven-membered ring

The C2 bromine resides on the electron-rich five-membered azulene ring, inducing localized electron withdrawal through inductive effects. Conversely, the C9 bromine occupies the electron-deficient seven-membered ring, creating a dipole-enhancing substituent pattern. This asymmetric substitution breaks molecular symmetry, as evidenced by splitting of $$^{1}\text{H}$$-NMR signals for proximal protons.

Properties

CAS No.

647845-28-1

Molecular Formula

C12H6Br2S

Molecular Weight

342.05 g/mol

IUPAC Name

2,9-dibromoazuleno[2,1-b]thiophene

InChI

InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H

InChI Key

YLCWNEVUEMVQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1

Origin of Product

United States

Preparation Methods

Reissert-Henze Reaction

This method utilizes azulenyl alkynes as starting materials. The general procedure includes:

  • Reagents : Azulenyl alkyne and elemental sulfur.
  • Conditions : The reaction is typically conducted under reflux conditions in an inert atmosphere to prevent side reactions.
  • Yield : Moderate to good yields are reported depending on the specific substituents on the azulenyl alkyne.

Cycloaddition with Elemental Sulfur

The cycloaddition method has been extensively studied:

  • Starting Materials : Azulenyl alkynes or azulenyl derivatives.
  • Reaction Conditions : The reaction is performed in a solvent (e.g., dichloromethane) at elevated temperatures.
  • Characterization : The resulting azuleno[2,1-b]thiophenes are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.

Decarboxylation Method

This method specifically targets azuleno[2,1-b]thiophene derivatives with carboxylic acid functionalities:

  • Reagents : Azuleno[2,1-b]thiophene derivative with an ester function treated with phosphoric acid.
  • Conditions : Heating under reflux conditions promotes decarboxylation.
  • Yield : High yields can be achieved, particularly when optimized for specific derivatives.

Comparative Analysis of Preparation Methods

Method Starting Material Yield Conditions
Reissert-Henze Reaction Azulenyl alkynes Moderate to Good Reflux in inert atmosphere
Cycloaddition Azulenyl derivatives Moderate Elevated temperatures in solvent
Decarboxylation Ester-functionalized derivative High Reflux with strong acid

Structural and Functional Properties

The structural features of azuleno[2,1-b]thiophene, 2,9-dibromo-, particularly its fused ring system and bromination at positions 2 and 9, significantly influence its electronic properties:

  • Optical Properties : Studies have shown that the compound exhibits unique absorption characteristics in UV/Vis spectroscopy due to its conjugated system.

  • Electrochemical Properties : Voltammetry experiments indicate distinct redox behavior influenced by substituents on the thiophene moiety.

Chemical Reactions Analysis

Types of Reactions

Azuleno[2,1-b]thiophene, 2,9-dibromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 9 positions can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition: The fused ring system allows for cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azuleno[2,1-b]thiophene derivatives, which can exhibit different optical and electronic properties based on the introduced functional groups.

Mechanism of Action

The mechanism of action of Azuleno[2,1-b]thiophene, 2,9-dibromo- involves its interaction with molecular targets and pathways within biological systems. The compound’s fused ring system and bromine substituents contribute to its ability to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Comparison with Analogous Azulene Derivatives

Azuleno[2,1-b]thiophene derivatives are distinguished by their fused thiophene-azulene system, which contrasts with other azulene-based heterocycles:

  • Azuleno[6,5-d]thiazole: Features a thiazole ring fused to azulene, with bromination occurring at positions 5, 7, and 9 .
  • Azuleno[2,1-b]quinolines: Incorporate a quinoline ring, synthesized via Brønsted acid-catalyzed cyclization, often halogenated at positions relevant to the quinoline moiety .
  • Thieno[3,2-b]thiophenes: Lack the azulene core but share fused thiophene rings, with bromination typically at positions 2 and 5 .

The 2,9-dibromo substitution in azuleno[2,1-b]thiophene likely enhances electrophilic aromatic substitution (EAS) reactivity compared to non-brominated analogs, as bromine acts as both an electron-withdrawing group and a directing substituent .

Reactivity Insights:

  • Bromination: Azuleno[6,5-d]thiazole undergoes regioselective bromination at positions 5, 7, and 9, contrasting with the 2,9-dibromo pattern in azuleno[2,1-b]thiophene .

Data Tables: Comparative Overview

Table 1: Structural and Functional Comparison

Compound Core Structure Halogenation Sites Key Reactivity Applications
2,9-Dibromo-azuleno[2,1-b]thiophene Azulene + thiophene 2,9 EAS, SNAr Pharmaceuticals, materials
Azuleno[6,5-d]thiazole Azulene + thiazole 5,7,9 Electrophilic bromination Not specified
Azuleno[2,1-b]quinoline Azulene + quinoline Variable (e.g., Cl) SNAr, cyclization Antimicrobial agents
Thieno[3,2-b]thiophene Fused thiophene rings 2,5 Cross-coupling Organic electronics

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